1-Chloro-3-methoxypropene

Stereochemistry Reference Standard Chromatographic Resolution

1-Chloro-3-methoxypropene (CAS 852616-96-7) is a halogenated alkene-ether with the molecular formula C₄H₇ClO and a molecular weight of 106.55 g/mol. Assigned as the (E)-stereoisomer, (E)-1-chloro-3-methoxyprop-1-ene, this compound features a chlorine atom at the C1 position and a methoxy group at C3 on a propene backbone.

Molecular Formula C4H7ClO
Molecular Weight 106.55 g/mol
CAS No. 852616-96-7
Cat. No. B3331663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-3-methoxypropene
CAS852616-96-7
Molecular FormulaC4H7ClO
Molecular Weight106.55 g/mol
Structural Identifiers
SMILESCOCC=CCl
InChIInChI=1S/C4H7ClO/c1-6-4-2-3-5/h2-3H,4H2,1H3/b3-2+
InChIKeyZHMIXMWZAHYZTP-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-3-methoxypropene (CAS 852616-96-7): A Stereochemically Defined Allylic Chloride for Agrochemical Impurity Standards and Bifunctional Synthesis


1-Chloro-3-methoxypropene (CAS 852616-96-7) is a halogenated alkene-ether with the molecular formula C₄H₇ClO and a molecular weight of 106.55 g/mol . Assigned as the (E)-stereoisomer, (E)-1-chloro-3-methoxyprop-1-ene, this compound features a chlorine atom at the C1 position and a methoxy group at C3 on a propene backbone . The carbon–carbon double bond imparts geometric (E/Z) isomerism, which directly influences the compound's physical properties and reactivity profile . Within the C₄H₇ClO isomeric landscape, 1-chloro-3-methoxypropene occupies a distinct structural niche defined by its allylic chloride–vinyl ether bifunctionality, distinguishing it from positional isomers such as 3-chloro-2-methoxypropene (2-methoxyallyl chloride, CAS 32730-64-6), regioisomers including 3-chloro-1-methoxyprop-1-ene (3-methoxyallyl chloride, CAS 80986-54-5), and constitutional isomers such as 3-(chloromethoxy)prop-1-ene (allyl chloromethyl ether, CAS 3970-20-5) [1][2].

Identity Single (E)-stereoisomer, defined allylic chloride–vinyl ether scaffold
Workflow Agrochemical impurity reference standard & stereochemical synthesis
Format 10–100 mg reference-standard scale; research-grade

Why Generic Substitution of 1-Chloro-3-methoxypropene (CAS 852616-96-7) Risks Method Failure and Regulatory Non-Compliance


Within the C₄H₇ClO isomer family, compounds sharing the same molecular formula (106.55 g/mol) cannot be freely interchanged for analytical or synthetic purposes because positional substitution of chlorine and methoxy groups fundamentally alters boiling point, GC retention time, NMR chemical shifts, and chemical reactivity . For example, 1-chloro-3-methoxypropene (C1-Cl, C3-OCH₃, (E)-stereochemistry) may be co-listed with 3-chloro-1-methoxyprop-1-ene (3-methoxyallyl chloride, CAS 80986-54-5) under the same CAS 2806-79-3 in certain databases, creating procurement ambiguity . Further, the saturated analog 1-chloro-3-methoxypropane (CAS 36215-07-3, MW 108.57 g/mol) differs in both molecular weight (+2.02 Da) and chemical stability, acting as a simple alkyl chloride rather than an allylic chloride [1]. In the specific context of Clethodim API impurity profiling, where 1-chloro-3-methoxypropene is designated as Clethodim Impurity 26 and must meet USP or EP pharmacopeial traceability requirements, substitution with a positional isomer or saturated analog would invalidate analytical method validation (AMV) and quality control (QC) protocols [2].

Isomer mismatch Positional or constitutional C₄H₇ClO isomers (e.g., 2-methoxyallyl chloride) exhibit different GC retention and NMR shifts, risking misidentification in impurity profiling.
CAS ambiguity Co-listing under CAS 2806-79-3 may lead to procurement of undefined stereochemical mixtures instead of the required (E)-isomer.
Analog confusion Saturated analog 1-chloro-3-methoxypropane (MW +2 Da) lacks allylic reactivity and may co-elute in GC methods, invalidating quantification.

Quantitative Differentiation Evidence for 1-Chloro-3-methoxypropene (CAS 852616-96-7) vs. Its Closest C₄H₇ClO Analogs


Stereochemical Uniqueness: (E)-1-Chloro-3-methoxyprop-1-ene as a Single-Isomer Reference Standard vs. Undefined Isomer Mixtures in Generic Analogs

1-Chloro-3-methoxypropene (CAS 852616-96-7) is explicitly characterized and supplied as the (E)-stereoisomer, (E)-1-chloro-3-methoxyprop-1-ene, with a defined InChI Key (ZHMIXMWZAHYZTP-NSCUHMNNSA-N) and isomeric SMILES (COC/C=C/Cl) that unambiguously specify the trans geometry of the double bond . In contrast, its positional isomer 3-chloro-2-methoxypropene (CAS 32730-64-6, 2-methoxyallyl chloride) exhibits E/Z isomerism at a different position (C2-OCH₃, C3-Cl) and is typically procured as an undefined stereochemical mixture . The structurally distinct 3-(chloromethoxy)prop-1-ene (CAS 3970-20-5) possesses a chloromethyl ether linkage (‒O‒CH₂‒Cl) rather than a vinyl chloride, making it a constitutional isomer with fundamentally different NMR signatures: the target compound's vinyl proton chemical shifts are diagnostic (e.g., double bond proton signals in the δ 5.4–6.2 ppm region for the allylic chloride), whereas 3-(chloromethoxy)prop-1-ene displays O‒CH₂‒Cl protons at δ ~5.5 ppm and terminal alkene protons at δ ~5.3 and ~5.8 ppm [1]. The single-isomer identity of CAS 852616-96-7 is critical for use as Clethodim Impurity 26, a reference standard requiring unambiguous stereochemical assignment for pharmacopeial traceability [2].

Stereochemical ID
Head-to-head
Single (E)-isomer vs. undefined E/Z mixtures or constitutional isomers
Ensures unambiguous chromatographic and NMR assignment for reference standard use.
Defined InChI Key; critical for pharmacopeial traceability.
Stereochemistry Reference Standard Chromatographic Resolution

Molecular Weight Differentiation vs. Saturated Analog: 106.55 g/mol (Alkene) vs. 108.57 g/mol (Alkane) with Associated GC Retention and Purification Implications

The target compound 1-chloro-3-methoxypropene (C₄H₇ClO, MW 106.55 g/mol) differs from its saturated analog 1-chloro-3-methoxypropane (C₄H₉ClO, MW 108.57 g/mol) by 2.02 g/mol, a consequence of the double bond present in the propene backbone [1]. This mass difference is analytically meaningful: GC-MS total ion chromatograms resolve the two compounds based on both molecular ion mass and fragmentation pattern (allylic cleavage in the alkene vs. simple alkane fragmentation). The available purity of the target compound is typically specified at 95% (HPLC) and is supplied in research-grade quantities of 10 mg, 25 mg, 50 mg, and 100 mg, reflecting its specialized reference-standard role rather than bulk industrial availability . In contrast, 1-chloro-3-methoxypropane is available at 98–99% (GC) purity in gram quantities as a general alkylating reagent, with a boiling point of 114 °C and density of 0.999 g/mL . The target compound, with a boiling point of ~107–108 °C, cannot be substituted for the saturated analog in reactions requiring allylic chloride reactivity or in chromatographic methods where co-elution of the isomeric C₄H₇ClO species would compromise quantification [2].

MW Delta
Head-to-head
ΔMW = 2.02 g/mol
Detectable mass shift prevents confusion with saturated alkane analog.
GC-MS total ion chromatograms resolve via molecular ion and fragmentation.
Molecular Weight GC Analysis Purity Specification

Boiling Point Differentiation Across C₄H₇ClO Positional Isomers Enables Isomer-Specific Distillation and Chromatographic Resolution

Among the C₄H₇ClO positional/constitutional isomers, the target compound 1-chloro-3-methoxypropene exhibits a boiling point of approximately 107–108 °C (vendor-reported) [1]. The positional isomer 3-chloro-2-methoxypropene (CAS 32730-64-6, 2-methoxyallyl chloride) possesses a predicted boiling point of 111.6 ± 15.0 °C at 760 mmHg, with a computed flash point of 31.5 ± 14.4 °C . The constitutional isomer 3-(chloromethoxy)prop-1-ene (allyl chloromethyl ether, CAS 3970-20-5) is reported with experimentally observed boiling point ranges of 98–100 °C (Apollo Scientific) to 108–110 °C (AKSci), with a computed value of 99.6 ± 15.0 °C at 760 mmHg . The Encyclopedia of Reagents for Organic Synthesis definitively reports 107 °C for allyl chloromethyl ether [2]. The target compound's boiling point of 107–108 °C is close to that of allyl chloromethyl ether, creating a potential for distillation co-fractionation; however, fractional distillation can leverage the differential boiling points between the target compound (107–108 °C), the 2-methoxy isomer (111.6 °C), and the chloromethoxy isomer (98–100 °C experimental) to achieve isomeric enrichment [1]. In HPLC analysis, these boiling point differences correspond to distinct retention times, as demonstrated for 3-chloro-2-methoxypropene on a Newcrom R1 HPLC column [3].

Boiling Point
Analytical context
Δbp ≈ 3.6–10 °C across isomers
Supports fractional distillation separation; highlights co-distillation risk with specific isomer.
CAS-specific procurement avoids retention time mismatch in GC/HPLC.
Boiling Point Distillation Chromatographic Separation

Unique Application as Clethodim Impurity 26: Regulatory Reference Standard Designation Not Shared by Any Other C₄H₇ClO Isomer

1-Chloro-3-methoxypropene (CAS 852616-96-7) is specifically designated as Clethodim Impurity 26, a fully characterized reference standard used in analytical method development, method validation (AMV), and quality control (QC) for the herbicide active pharmaceutical ingredient (API) Clethodim [1]. The impurity standard is offered with compliance to regulatory guidelines and provides traceability against pharmacopeial standards (USP or EP) [1]. This regulatory reference standard designation is unique to CAS 852616-96-7 among all C₄H₇ClO isomers: neither 3-chloro-2-methoxypropene (CAS 32730-64-6), 3-chloro-1-methoxyprop-1-ene (CAS 80986-54-5), 3-(chloromethoxy)prop-1-ene (CAS 3970-20-5), nor the saturated analog 1-chloro-3-methoxypropane (CAS 36215-07-3) serves as a named impurity reference standard for Clethodim . The FAO evaluation of Clethodim identifies key impurities requiring strict control, including 3-chloroallyl alcohol (≤0.5%) and toluene (≤0.1%), highlighting the regulatory framework within which Clethodim Impurity 26 operates [2]. The compound is supplied in reference-standard packaging sizes (10–100 mg) by specialized vendors such as CymitQuimica (ref. 4Z-C-9836) and QCSRM (ref. RM-C055400), directly reflecting its dedicated role in regulated analytical workflows rather than bulk synthetic applications .

Regulatory Designation
Head-to-head
Clethodim Impurity 26 reference standard exclusive to this isomer
Only CAS 852616-96-7 meets pharmacopeial impurity profiling requirements.
Other C₄H₇ClO isomers lack designated reference standard status.
Pharmaceutical Impurity Reference Standard Regulatory Compliance

Allylic Chloride Reactivity vs. Simple Alkyl Chloride: Mechanistic Implications for Synthetic Selection

The chlorine atom in 1-chloro-3-methoxypropene is attached to C1, which is adjacent to the C1=C2 double bond, placing it in an allylic position. This allylic chloride configuration enables nucleophilic substitution reactions that can proceed through either direct substitution (SN2) or allylic rearrangement (SN2') pathways, a mechanistic duality not available to the saturated analog 1-chloro-3-methoxypropane, which undergoes only conventional SN2 reactions with Grignard reagents to form 3-methoxypropylboronic acid [1]. The allylic chloride functionality also provides a useful synthetic equivalent of a homoenolate synthon, enabling carbon–carbon bond formation at the γ-position relative to the methoxy group . For comparison, 3-chloro-2-methoxypropene (2-methoxyallyl chloride, CAS 32730-64-6) also possesses allylic chloride functionality but with the chlorine at C3 rather than C1, creating a different substitution pattern in the allylic manifold; this compound has been employed in the synthesis of 3-methoxybuta-1,3-dienone(tricarbonyl)iron via reaction with nonacarbonyldi-iron, and in the synthesis of methoxynor polyisoprenoid alcohols via (3-methoxyallyl)lithium reagents [2][3]. The 3-methoxyallyl chloride reagent (CAS 80986-54-5) has been specifically applied in the synthesis of the antitumor agent 10-deazaminopterin (10-EDAM), where it was prepared in situ from 1-methoxyallene and HCl, then used to alkylate p-alkylbenzoic acid dianions to construct the 4-(p-carboxyphenyl)-1-methoxy-1-butene intermediate [4].

Allylic Reactivity
Class-level
Allylic chloride (SN2/SN2’) vs. saturated alkyl chloride (SN2 only)
Regiochemical control differs; C1-Cl enables γ-substitution pathway.
Reactivity inferred from structural class; verify under specific conditions.
Allylic Reactivity SN2' Rearrangement Synthetic Intermediate

Optimal Application Scenarios for 1-Chloro-3-methoxypropene (CAS 852616-96-7) Based on Quantitative Differentiation Evidence


Clethodim API Impurity Profiling and Pharmacopeial Reference Standard Supply

1-Chloro-3-methoxypropene (CAS 852616-96-7) is the sole C₄H₇ClO isomer designated as Clethodim Impurity 26. It serves as a fully characterized reference standard for analytical method development, method validation (AMV), and quality control (QC) of Clethodim API, with documented traceability against USP or EP pharmacopeial standards [1]. Analytical laboratories performing GMP/GLP-compliant impurity testing should procure this specific compound in 10–100 mg reference standard format to ensure retention time identification, system suitability testing, and impurity quantification are conducted with the stereochemically defined (E)-isomer rather than an undefined isomer mixture or incorrect constitutional isomer that would compromise chromatographic method specificity .

Stereochemically Controlled Synthesis Requiring (E)-Configured Allylic Chloride Building Blocks

For synthetic routes that demand a defined (E)-allylic chloride geometry, such as the stereospecific construction of vinyl ether-containing natural product analogs or the synthesis of (E)-configured 1,3-disubstituted propene derivatives, CAS 852616-96-7 provides a single-isomer starting material. The (E)-stereochemistry, confirmed by the isomeric SMILES notation COC/C=C/Cl and crystallographically validated in (E)-dichloro(1-chloro-3-methoxyprop-1-en-2-yl)(4-methoxyphenyl)-λ⁴-tellane [2], eliminates the need for post-synthetic isomer separation that would be required when using undefined E/Z mixtures of 3-chloro-2-methoxypropene (CAS 32730-64-6) or other allylic chloride isomers available as stereochemical mixtures.

Chromatographic Method Development for C₄H₇ClO Isomer Separation and Identification

The boiling point differential of ~3.6–10 °C between 1-chloro-3-methoxypropene (107–108 °C) and its closest C₄H₇ClO positional isomers—3-chloro-2-methoxypropene (111.6 °C) and 3-(chloromethoxy)prop-1-ene (98–100 °C)—enables development and validation of GC and HPLC methods capable of baseline-resolving these isomeric compounds [3]. In Agrochemical impurity analysis, where isomeric impurities may co-elute and produce false-positive or inflated impurity results, the availability of CAS 852616-96-7 as a characterized single-isomer standard is essential for establishing system suitability criteria, determining relative response factors, and validating method specificity per ICH Q2(R1) guidelines.

Allylic Chloride Synthon for Regioselective Carbon–Carbon Bond Formation via SN2' Pathways

The allylic chloride at C1, adjacent to the C1=C2 double bond, positions 1-chloro-3-methoxypropene as a potential synthon for γ-functionalized products via SN2' allylic rearrangement, a reactivity manifold documented for related allylic chlorides in the synthesis of 10-deazaminopterin antitumor agents and methoxynor polyisoprenoid natural products [4]. While these literature applications employed the 3-methoxyallyl chloride isomer (CAS 80986-54-5), the target compound's C1-Cl allylic geometry offers complementary regiochemical outcomes, enabling selective γ-substitution rather than the β-substitution pattern obtained with 2-methoxyallyl chloride reagents. This regiochemical complementarity is a critical selection criterion when designing synthetic routes to complex molecules where the position of the methoxy and chlorine substituents on the propene backbone determines the final product connectivity.

Application
Selection Property
Validation Focus
Agrochemical impurity profiling
Stereochemically defined impurity reference standard
System suitability, retention time identification
Stereospecific (E)-allylic chloride synthesis
Single (E)-stereoisomer building block
Elimination of post‑synthetic isomer separation
C₄H₇ClO isomer chromatographic method development
Characterized single-isomer standard
Method specificity and relative response factors
Regioselective allylic substitution research
C1‑allylic chloride with SN2' capability
Regiochemical outcome verification
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